(E)-3-(1H-吲哚-3-基)丙烯酸甲酯

描述

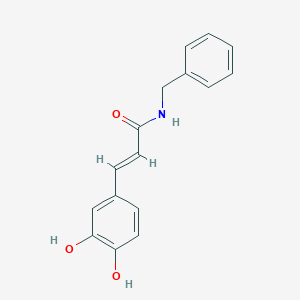

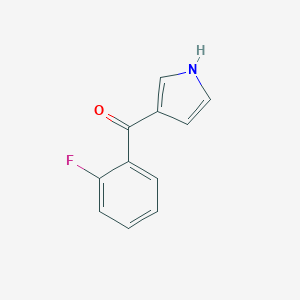

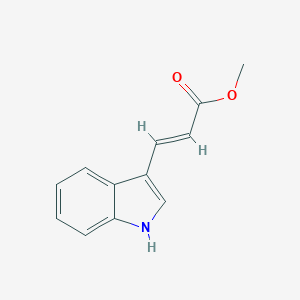

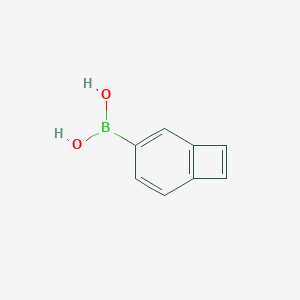

“(E)-Methyl 3-(1H-indol-3-yl)acrylate” is a chemical compound with the molecular formula C12H11NO2 . The indole skeleton is a key component of many biologically active compounds . It has been synthesized and evaluated as precursors of potent anti-inflammatory and analgesic agents .

Synthesis Analysis

The title compound was prepared according to the literature . Single crystals suitable for X-ray diffraction were prepared by slow evaporation of a mixture of dichloromethane and petroleum at room temperature .Molecular Structure Analysis

In the title compound, all bond lengths and angles are normal and comparable with those reported for close structures . The dihedral angle between the indole and methyl acrylate mean planes is 10.6 (1)° .Chemical Reactions Analysis

In the crystal structure, N—H···π interactions link molecules into chains along [010], and weak intermolecular C—H···O hydrogen bonds consolidate further the crystal packing .Physical And Chemical Properties Analysis

The compound is close to being planar with an r.m.s. deviation for the non-H atoms = 0.033 Å . The crystal data for the compound is as follows: C12H11NO2, Mr = 201.22, Monoclinic, P21/c, Mo K α radiation, λ = 0.71073 Å .科学研究应用

医药学:抗炎应用

(E)-3-(1H-吲哚-3-基)丙烯酸甲酯已被研究用于其潜在的抗炎特性。该化合物的一种衍生物,(E)-2-氰基-3-(1H-吲哚-3-基)-N-苯基丙烯酰胺,已被合成并评估其免疫调节和抗炎活性。 体外试验表明其对亚硝酸盐和细胞因子的产生具有显着的抑制作用,表明其在抗炎药物开发中具有良好的应用前景 .

农业学:植物生长调节

在农业领域,吲哚-3-丙烯酸甲酯以其在植物生长和发育中的作用而闻名。它被认为是植物激素生长素(吲哚-3-乙酸 [IAA])的无活性形式,可以被特定的酯酶水解并激活。 这一过程对于调节植物生长至关重要,表明其在提高作物产量和改善逆境响应方面具有应用前景 .

生物化学:酶活性研究

该化合物与植物酯酶的相互作用一直是生物化学研究的主题。研究表明,某些酯酶可以水解甲酯以产生活性 IAA,活性 IAA 参与植物生长的各个方面。 这项研究对了解酶-底物相互作用具有重要意义,并可能导致开发用于研究植物生理的生化工具 .

合成化学:分子杂交

吲哚-3-丙烯酸甲酯是合成化学中的一个构建块,尤其是在分子杂交策略中。通过结合临床上相关药物的结构,研究人员已经创造出具有两种母体分子所需特性的杂合化合物。 这种方法在设计新型治疗剂方面具有潜在应用 .

环境科学:土壤质量改善

吲哚-3-丙烯酸甲酯在植物生长中的作用也延伸到环境应用。通过影响根系发育和植物逆境响应,这种化合物可以促进土壤质量改善。 其使用可以导致更可持续的农业实践和更好的土壤生态系统管理 .

生物技术:基因工程

在生物技术中,该化合物对植物发育的影响使其成为基因工程研究的候选者。 通过了解其如何影响与生长和逆境响应相关的基因表达,科学家可以培育出具有增强性状的植物,例如提高对环境胁迫的抗性和改善营养成分 .

医学研究:癌症治疗

对包括吲哚-3-丙烯酸甲酯在内的吲哚衍生物的研究表明,这些化合物具有多种生物学重要特性。 它们在治疗癌细胞、微生物和不同类型疾病方面的应用越来越受到关注,突出了它们在医学研究和治疗方面的潜力 .

材料科学:有机合成

最后,在材料科学中,该化合物的结构对于有机合成非常有价值。它的吲哚环体系在许多天然产物和药物中很常见,使其成为合成复杂有机分子的关键中间体。 这对开发具有特定生物活性的新材料具有重要意义 .

作用机制

Target of Action

Related compounds such as indole-3-acetic acid (iaa) have been found to interact with the tryptophan synthase alpha chain and tryptophan synthase beta chain in salmonella typhimurium .

Mode of Action

It is known that the compound can be more potent than iaa in inhibiting hypocotyl elongation . It has also been suggested that the different sensitivities to this compound among different organs probably result from different expression localization and capacities of a putative esterase to convert the compound to IAA .

Biochemical Pathways

It is known that indole-3-acetic acid (iaa), a related compound, plays a crucial role in many aspects of plant growth and development .

Pharmacokinetics

It is known that related compounds such as iaa can be converted to its methyl ester (meiaa) by the arabidopsis enzyme iaa carboxyl methyltransferase 1 .

Result of Action

(E)-Methyl 3-(1H-indol-3-yl)acrylate has been found to be more potent than IAA in inhibiting hypocotyl elongation . It is less potent than iaa in inhibiting primary root elongation in light-grown seedlings . It has a stronger capacity to induce lateral roots than both IAA and NAA .

Action Environment

It is known that related compounds such as iaa can be specifically and actively transported .

生化分析

Biochemical Properties

Indole-3-acrylic acid methyl ester interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported that this compound is a product of indole-3-acetic acid metabolism in Pseudomonas amygdali, a type of bacteria . This suggests that it may interact with the enzymes involved in this metabolic pathway.

Cellular Effects

The effects of Indole-3-acrylic acid methyl ester on cells and cellular processes are diverse. For example, it has been shown to have more potency than IAA in the inhibition of hypocotyl elongation in Arabidopsis, a model plant organism . This suggests that it could influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Indole-3-acrylic acid methyl ester is complex and involves interactions with various biomolecules. For instance, it has been suggested that this compound can bypass AUX1, a protein involved in the polar transport system in plants . This indicates that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Indole-3-acrylic acid methyl ester is likely involved in several metabolic pathways. For instance, it is a product of indole-3-acetic acid metabolism, suggesting that it interacts with the enzymes and cofactors involved in this pathway

属性

IUPAC Name |

methyl (E)-3-(1H-indol-3-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)7-6-9-8-13-11-5-3-2-4-10(9)11/h2-8,13H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVXFZPEUCTHQO-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347498 | |

| Record name | Methyl (2E)-3-(1H-indol-3-yl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19626-92-7 | |

| Record name | Methyl (2E)-3-(1H-indol-3-yl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester](/img/structure/B180522.png)